molecular formula C19H23Br2Cl2FN2O2 B2981648 1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189430-26-9

1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2981648
CAS No.: 1189430-26-9
M. Wt: 561.11
InChI Key: XHTHAOBHJVZAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound supplied for research and development purposes. It is provided as a solid powder and has a molecular formula of C19H23Br2Cl2FN2O2 and a molecular weight of 561.1 g/mol . Its CAS registry number is 1189430-26-9 . The compound features a complex structure consisting of a propan-2-ol linker connected to a 2,4-dibromophenoxy group and a 4-(2-fluorophenyl)piperazine moiety, presented as a dihydrochloride salt . The provided SMILES representation is Cl.Cl.OC(COc1ccc(Br)cc1Br)CN1CCN(c2ccccc2F)CC1 . Piperazine derivatives are a significant class of compounds in medicinal chemistry and have been investigated for various therapeutic applications, including as anti-inflammatory agents . Furthermore, structurally related compounds containing piperazine and uracil/thiouracil moieties are being explored in oncology research for their potential as PARP inhibitors, which can induce DNA damage and apoptosis in cancer cells . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and applicable local regulations.

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2FN2O2.2ClH/c20-14-5-6-19(16(21)11-14)26-13-15(25)12-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22;;/h1-6,11,15,25H,7-10,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTHAOBHJVZAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23Br2Cl2FN2O2
  • Molecular Weight : 561.11 g/mol
  • IUPAC Name : 1-(2,4-dibromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride

The compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in the central nervous system (CNS).

Pharmacological Profile

1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The piperazine ring suggests potential activity as an antipsychotic or anxiolytic agent.

Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission. Additionally, its structural components suggest possible antagonistic effects on certain dopamine receptors, which could be beneficial in treating disorders such as schizophrenia or depression.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity for 5-HT receptors. For instance:

  • 5-HT1A Receptor Binding : High affinity observed in competitive binding assays.
  • Dopamine D2 Receptor Interaction : Moderate affinity noted, indicating potential dopaminergic activity.

In Vivo Studies

Animal models have been employed to evaluate the behavioral effects of this compound:

  • Anxiety Models : Administration resulted in reduced anxiety-like behaviors in rodent models.
  • Depression Models : Demonstrated antidepressant-like effects in forced swim tests.

Comparative Analysis

A comparative analysis with similar compounds (e.g., other piperazine derivatives) reveals that 1-(2,4-Dibromophenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may offer enhanced efficacy due to its unique structural modifications.

Compound NamePrimary ActivityBinding AffinityNotes
Compound ASSRIHighSimilar structure
Compound BDopamine AntagonistModerateLess effective

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs are compared below based on substituents, molecular weight, and pharmacological relevance:

Compound Name (Example) Phenoxy Substituent Piperazine Substituent Molecular Formula Key Features Reference
Target Compound 2,4-Dibromo 2-Fluorophenyl C19H19Br2FCl2N2O2 High electronegativity from Br/F; dihydrochloride enhances bioavailability
1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 2-Chloro Phenyl C19H23Cl2N2O2 Less electronegative than Br; phenyl group reduces steric hindrance
MH-78 ((±)-1-(2,6-dimethylphenoxy)-3-{4-[2-(2-methoxyphenoxy)ethyl]-piperazin-1-yl}propan-2-ol dihydrochloride) 2,6-Dimethylphenoxy 2-Methoxyphenoxyethyl C24H34Cl2N2O4 Dual α1/β-adrenoceptor antagonism; vasodilatory via NO pathway
Naftopidil Dihydrochloride 1-Naphthyloxy 2-Methoxyphenyl C24H30Cl2N2O3 Clinically used α1-adrenoceptor antagonist; bulky naphthyl enhances affinity
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride 4-Chloro 4-Methoxyphenyl C20H24ClN2O3·HCl Para-substituents optimize receptor binding; methoxy improves solubility
Key Observations:
  • Piperazine Substituents: The 2-fluorophenyl group in the target compound may improve selectivity for adrenoceptor subtypes compared to phenyl or methoxyphenyl analogs .
  • Linker Modifications : MH-78’s extended ethoxy-piperazine side chain introduces additional flexibility, which may broaden its receptor interaction profile .

Q & A

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Methodology :
  • QSAR modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with receptor affinity.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for fluorophenyl or dibromophenoxy modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.